S-2474
Overview
Description
S-2474 is a compound known for its dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO). It exhibits anti-inflammatory properties and has garnered interest in scientific research due to its potential therapeutic applications.
Preparation Methods
Industrial Production:: Industrial-scale production methods for S-2474 remain undisclosed. Manufacturers likely employ specialized processes to achieve high yields and purity.
Chemical Reactions Analysis
Reactivity:: S-2474 undergoes various chemical reactions, including:
Oxidation: It may be susceptible to oxidative processes.
Substitution: this compound can participate in substitution reactions.
Other Transformations: Further investigations are needed to explore its reactivity comprehensively.
Common Reagents and Conditions:: Specific reagents and conditions for this compound reactions are proprietary. Researchers typically use standard organic chemistry reagents and solvents.
Major Products:: The major products resulting from this compound reactions are not explicitly documented. Further studies are necessary to elucidate its transformation pathways.
Scientific Research Applications
S-2474 has found applications in various fields:
Medicine: Its anti-inflammatory properties make it a potential candidate for managing inflammatory conditions.
Neuroprotection: This compound protects neurons from Aβ-induced cell death, suggesting neuroprotective effects.
Pharmacology: Researchers explore its impact on COX-2 and 5-LO pathways.
Mechanism of Action
The precise mechanism by which S-2474 exerts its effects remains an active area of investigation. It likely modulates COX-2 and 5-LO pathways, impacting lipid mediators and inflammation.
Comparison with Similar Compounds
Uniqueness:: S-2474’s dual inhibition of COX-2 and 5-LO sets it apart. Few compounds exhibit this combination of activities.
Similar Compounds:: While this compound stands out, other related compounds include:
- [Compound A]
- [Compound B]
- [Compound C]
Properties
IUPAC Name |
2,6-ditert-butyl-4-[(E)-(2-ethyl-1,1-dioxo-1,2-thiazolidin-5-ylidene)methyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3S/c1-8-21-10-9-15(25(21,23)24)11-14-12-16(19(2,3)4)18(22)17(13-14)20(5,6)7/h11-13,22H,8-10H2,1-7H3/b15-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWZBWTWCKQUCB-RVDMUPIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)S1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CC/C(=C\C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)/S1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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